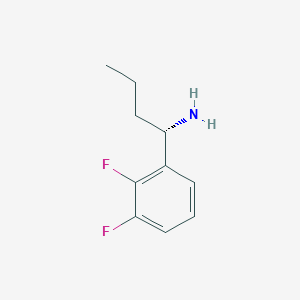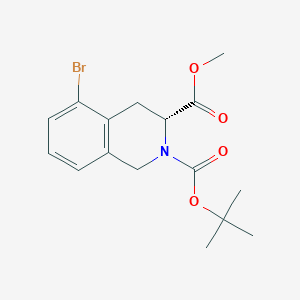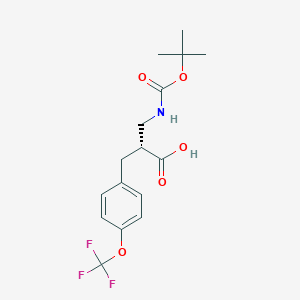
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a trifluoromethoxy-substituted benzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the protected amine.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted benzyl halide.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxy-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is used in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways. Its trifluoromethoxy group can enhance the compound’s binding affinity to certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the Boc-protected amine group allows for selective deprotection and subsequent functionalization, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity patterns make it suitable for various applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H20F3NO5 |
|---|---|
Peso molecular |
363.33 g/mol |
Nombre IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
Clave InChI |
MKVSCLNXDBTVQX-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
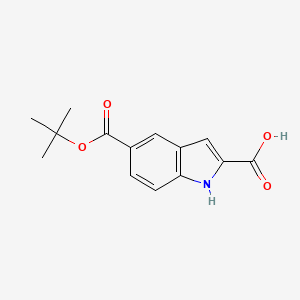
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
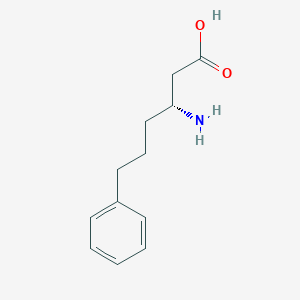
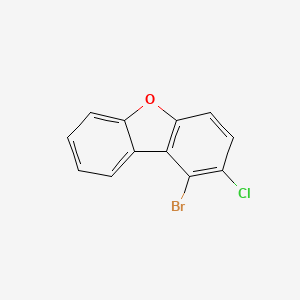

![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
